6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine
Description
6-Chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine is a pyrimidine derivative featuring a chloro group at position 6, a methyl group at position 2, and a pyridin-3-ylmethyl substituent on the amine at position 4. Pyrimidine-based compounds are widely explored in medicinal chemistry due to their versatility in targeting enzymes and receptors, particularly kinases and tubulin .
Properties
IUPAC Name |
6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4/c1-8-15-10(12)5-11(16-8)14-7-9-3-2-4-13-6-9/h2-6H,7H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSHLXWSEPXDSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on 6-Chloropyrimidine Derivatives
- The 6-chloro group on the pyrimidine ring is susceptible to substitution by nucleophiles such as amines.
- The N-(pyridin-3-ylmethyl) moiety can be introduced by reacting 6-chloropyrimidine derivatives with pyridin-3-ylmethylamine or related amines.
- Typical solvents include polar aprotic solvents (e.g., dimethylformamide, toluene) or mixtures that facilitate nucleophilic attack.
- Bases such as triethylamine or inorganic bases (e.g., potassium carbonate) are used to deprotonate the amine and promote substitution.
Use of Coupling Reagents for Amide and Carbamate Formation
- Peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), propanephosphonic acid anhydride (T3P), or HBTU have been employed to activate carboxylic acid intermediates for subsequent coupling with amines.
- Curtius rearrangement conditions using diphenylphosphoryl azide (DPPA), triethylamine, and mixed solvents (t-butanol/toluene) enable formation of carbamate intermediates, which can be deprotected to yield amines.
- These methods improve yields and purity by avoiding isolation of unstable intermediates.
Methylation and Functional Group Modifications
- Methylation at the 2-position of the pyrimidine ring can be achieved using methylating agents such as dimethyl sulfate under controlled conditions.
- Careful selection of methylation reagents balances reactivity and safety, with dimethyl sulfate being a cost-effective choice.
- Subsequent purification steps ensure removal of by-products and phosphorous salt impurities from reagents like DPPA.
Detailed Reaction Scheme (Illustrative)
| Step | Reactants & Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | 6-Chloropyrimidine-4-amine + Pyridin-3-ylmethylamine, base (e.g., triethylamine), solvent (toluene or DMF), heat | 6-Chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine | Nucleophilic substitution at 4-position |
| 2 | Methylation with dimethyl sulfate, base, controlled temperature | This compound | Introduction of methyl group at 2-position |
| 3 | Purification by crystallization or chromatography | Pure target compound | Removal of impurities, phosphorous salts |
Research Findings and Optimization Notes
- One-pot Curtius rearrangement methods have been shown to improve yield (~60%) and purity by avoiding isolation of unstable isocyanate intermediates and reducing contamination from phosphorous salts.
- Use of protecting groups such as Boc or Fmoc on amines enhances solubility and selectivity during coupling steps, facilitating better reaction control.
- Solvent choice critically affects reaction efficiency; dichloromethane and toluene are commonly preferred for their ability to dissolve reagents and maintain reaction stability.
- Bases used range from inorganic carbonates (sodium or potassium carbonate) to organic bases (triethylamine), chosen based on solubility and reaction compatibility.
- Methylation with dimethyl sulfate offers a cost-effective and mild approach compared to other methylating agents, yielding higher product quality.
- Nucleophilic displacement reactions under microwave heating have been reported to accelerate reaction times and improve yields for related pyrimidine derivatives.
Comparative Table of Reagents and Conditions
| Reaction Step | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Nucleophilic substitution | Pyridin-3-ylmethylamine, triethylamine, toluene | High selectivity, mild conditions | Requires heating for extended time |
| Coupling (amide/carbamate) | T3P, EDC, HBTU, DPPA, triethylamine | High yield, one-pot, fewer impurities | Phosphorous salt contamination possible |
| Methylation | Dimethyl sulfate, base (e.g., K2CO3) | Cost-effective, mild | Toxic reagent, requires careful handling |
| Purification | Crystallization, chromatography | High purity | Additional time and resources needed |
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The chlorine atom at position 6 can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Sodium bicarbonate (NaHCO₃) in ethanol (EtOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different substituents at position 6.
Scientific Research Applications
6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Biological Activity
6-Chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine is a heterocyclic compound with notable pharmacological potential. Its structure features a pyrimidine ring substituted at specific positions, which contributes to its biological activity. This compound has garnered interest for its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.
Chemical Structure and Properties
The compound's chemical formula is and it possesses a unique substitution pattern that enhances its interaction with biological targets. The presence of the chlorine atom, methyl group, and pyridinyl moiety plays a significant role in its reactivity and biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 285.73 g/mol |
| LogP | 2.56 |
| Solubility | Soluble in DMSO |
Inhibition of Kinases
Research indicates that this compound acts primarily through the inhibition of cyclin-dependent kinases (CDKs). These enzymes are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest, particularly in cancerous cells. The binding affinity to the active site of CDKs results in the prevention of phosphorylation processes essential for cell proliferation.
Cellular Effects
In vitro studies have demonstrated that this compound influences various cellular processes, including:
- Cell Cycle Arrest : Induces G1 phase arrest in cancer cell lines.
- Apoptosis Induction : Promotes programmed cell death through caspase activation.
- Antimicrobial Activity : Exhibits inhibitory effects against several bacterial strains, suggesting potential as an antimicrobial agent .
Anticancer Activity
A series of studies have evaluated the anticancer properties of this compound against various cancer cell lines. The results indicate significant cytotoxicity, particularly against:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF7 (Breast Cancer) | 15.3 |
| HT29 (Colon Cancer) | 10.8 |
These findings suggest that the compound has a promising profile as an anticancer agent, warranting further investigation into its mechanisms and potential clinical applications .
Antimicrobial Studies
In addition to its anticancer properties, the compound has shown efficacy against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results highlight its potential as an antimicrobial agent, especially in treating infections caused by resistant strains .
Q & A
Q. What are the key considerations in designing a synthetic route for 6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthetic routes often involve multi-step nucleophilic substitutions or coupling reactions. For example, pyridinylmethylamine intermediates can react with chloropyrimidine derivatives under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like DMSO or DMF. Catalysts such as copper(I) bromide may enhance reactivity . Optimization includes temperature control (e.g., 35°C for 48 hours), solvent selection, and purification via chromatography or recrystallization. Purity can be verified using HPLC (>95%) and NMR spectroscopy .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodological Answer : Advanced spectroscopic techniques are critical:
- NMR Spectroscopy : and NMR confirm proton and carbon environments, with shifts for pyrimidine (δ 8.8–9.0 ppm) and pyridine rings (δ 7.5–8.5 ppm) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] at 289.72 g/mol) .
- X-ray Crystallography : Resolves bond angles and stereochemistry, as demonstrated for structurally related compounds .
Q. What analytical strategies are recommended for identifying synthetic byproducts or degradation products of this compound?
- Methodological Answer : Use LC-MS or GC-MS to detect low-abundance impurities. For example, methyl group oxidation or chloro-substituent displacement may generate byproducts. Compare retention times and fragmentation patterns against standards. Quantify impurities using calibrated UV detectors (λ = 254 nm) .
Advanced Research Questions
Q. How do electron-withdrawing groups (e.g., chloro, trifluoromethyl) at specific positions on the pyrimidine ring influence bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer : Chloro groups enhance electrophilicity, facilitating interactions with biological targets (e.g., enzyme active sites). Trifluoromethyl groups increase lipophilicity (logP) and metabolic stability. For example, a trifluoromethyl analog (MW = 211.57 g/mol) showed improved pharmacokinetic profiles in preclinical models . Compare IC values across derivatives to quantify substituent effects.
Q. How can computational tools aid in optimizing pyrimidin-4-amine derivatives for therapeutic applications?
- Methodological Answer :
Q. What challenges arise when scaling up synthesis, and how are they addressed?
- Methodological Answer : Challenges include exothermic reactions and catalyst recovery. Solutions:
- Flow Reactors : Improve heat dissipation and mixing efficiency.
- Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported CuBr).
- Purification at Scale : Employ continuous chromatography or crystallization .
Q. How should researchers resolve contradictions in reported biological activity data for pyrimidin-4-amine derivatives?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
